Cyclopropyl(3-methoxy-4-methylphenyl)methanamine
CAS No.:
Cat. No.: VC16212348
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO |
---|---|
Molecular Weight | 191.27 g/mol |
IUPAC Name | cyclopropyl-(3-methoxy-4-methylphenyl)methanamine |
Standard InChI | InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3 |
Standard InChI Key | LKRGYJOMVPAMIZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C(C2CC2)N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a methanamine group (–CH2NH2) bonded to a cyclopropyl ring and a 3-methoxy-4-methylphenyl moiety. Key features include:
-
Cyclopropyl group: A three-membered carbocycle known to enhance metabolic stability and influence conformational rigidity in drug candidates .
-
3-Methoxy-4-methylphenyl group: A disubstituted aromatic system where methoxy (–OCH3) and methyl (–CH3) groups occupy adjacent positions, potentially modulating electronic and steric interactions with biological targets .
-
Methanamine backbone: Provides a primary amine functional group, often critical for hydrogen bonding with receptor sites .
Table 1. Key structural components and their hypothesized roles
Synthetic Methodologies
Precursor Synthesis
Pharmacological Profiling of Structural Analogs
Table 2. Selectivity profiling of cyclopropyl-containing kinase inhibitors
Compound | DDR2 IC50 (nM) | RET Inhibition (%) | Flt3 Inhibition (%) |
---|---|---|---|
22 | 2.2 ± 0.1 | 97.2 | 80.3 |
35 | 4.3 ± 0.7 | 50.7 | 37.1 |
36 | 6.1 ± 0.5 | –18.6 | 0 |
Physicochemical and ADME Properties
Computed Properties (Analogs)
The PubChem entry for 4-cyclopropyl-3-methylaniline (CID 62489809) provides baseline data :
-
Molecular formula: C10H13N (cyclopropyl(3-methoxy-4-methylphenyl)methanamine would be C12H17NO).
-
LogP: Estimated 2.1–2.8 (moderate lipophilicity).
-
Hydrogen bond donors/acceptors: 1/2, suggesting moderate solubility in aqueous media .
Metabolic Stability
Cyclopropyl groups resist oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to straight-chain alkyl analogs .
Challenges and Future Directions
-
Synthetic optimization: Improving yield in N-cyclopropylation steps.
-
Selectivity profiling: Screening against kinase panels to identify off-target effects.
-
In vivo efficacy studies: Evaluating pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume